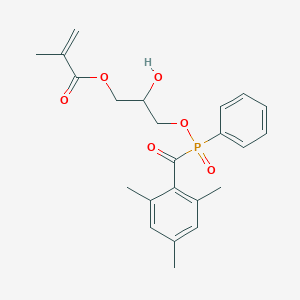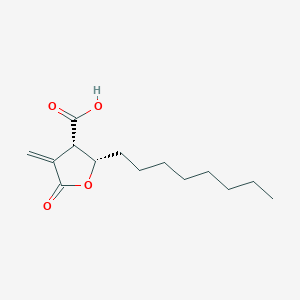![molecular formula C6H11ClF2O B12856010 3-[Chloro(difluoro)methyl]pentan-3-ol CAS No. 6302-01-8](/img/structure/B12856010.png)
3-[Chloro(difluoro)methyl]pentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloro-difluoro-methyl)pentan-3-ol: is an organic compound with the molecular formula C6H11ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a pentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloro-difluoro-methyl)pentan-3-ol typically involves the halogenation of pentanol derivatives. One common method is the reaction of pentan-3-ol with chlorodifluoromethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of 3-(chloro-difluoro-methyl)pentan-3-ol may involve large-scale halogenation reactions using specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloro-difluoro-methyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new halogenated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloro-difluoro-methyl)pentan-3-ol has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(chloro-difluoro-methyl)pentan-3-ol involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Chloro-methyl)pentan-3-ol
- 3-(Difluoro-methyl)pentan-3-ol
- 3-(Bromo-difluoro-methyl)pentan-3-ol
Comparison: 3-(Chloro-difluoro-methyl)pentan-3-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to its analogs. The combination of these halogens can enhance the compound’s reactivity and stability, making it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
6302-01-8 |
|---|---|
Molekularformel |
C6H11ClF2O |
Molekulargewicht |
172.60 g/mol |
IUPAC-Name |
3-[chloro(difluoro)methyl]pentan-3-ol |
InChI |
InChI=1S/C6H11ClF2O/c1-3-5(10,4-2)6(7,8)9/h10H,3-4H2,1-2H3 |
InChI-Schlüssel |
LUEBQBOTYQNCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


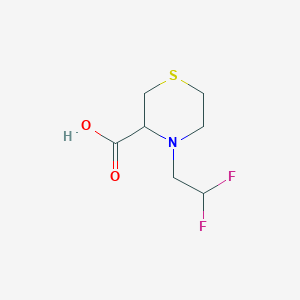
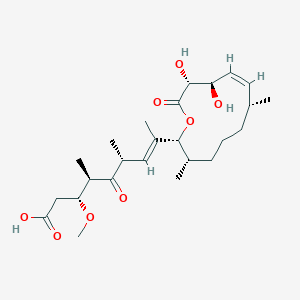

![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
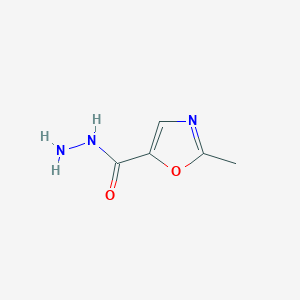

![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)

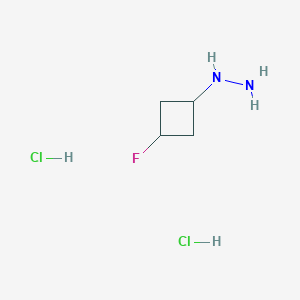
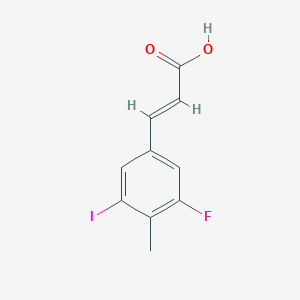
![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
